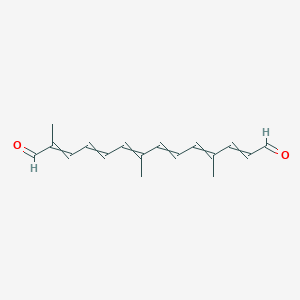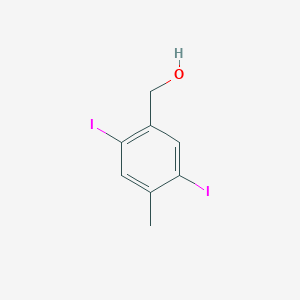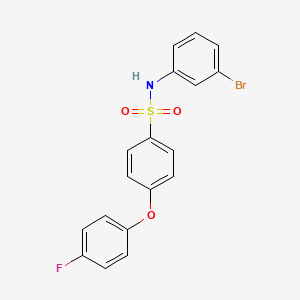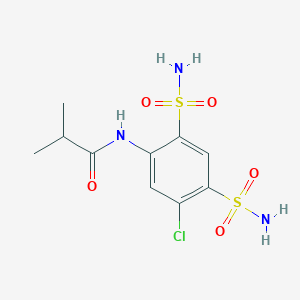![molecular formula C18H19N3OS B14219807 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine CAS No. 832077-71-1](/img/structure/B14219807.png)
2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a phenylpentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting oxadiazole intermediate is then reacted with a phenylpentylsulfanyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents such as N-bromosuccinimide for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and halogenated pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes involved in disease progression, such as kinases or proteases. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine include other oxadiazole derivatives and pyridine-based compounds. Examples include:
- 2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides
- 5-[(4-Methylphenyl)sulfanyl]-1-phenyl-1H-tetrazoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the oxadiazole and pyridine rings with a phenylpentylsulfanyl group. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
832077-71-1 |
|---|---|
Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(5-phenylpentylsulfanyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H19N3OS/c1-3-9-15(10-4-1)11-5-2-8-14-23-18-21-20-17(22-18)16-12-6-7-13-19-16/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2 |
InChI Key |
KVEHPKXALGTNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCSC2=NN=C(O2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)


![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)



![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)

